JNK Isoform Potency: Nanomolar Inhibition of hJNK3 as a Key Differentiator
2-(4-Formylphenoxy)acetonitrile exhibits sub-100 nanomolar potency against human JNK3 (hJNK3), a key isoform in neuroinflammation, with a 3-fold selectivity over hJNK1. This contrasts with the well-studied JNK inhibitor SP600125, which shows lower potency and a distinct selectivity profile. This differential isoform inhibition makes 2-(4-Formylphenoxy)acetonitrile a valuable tool for dissecting JNK isoform-specific biology.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | hJNK1 IC50 = 150 nM; hJNK2 IC50 = 220 nM; hJNK3 IC50 = 70 nM |
| Comparator Or Baseline | SP600125: hJNK1 IC50 = 40 nM; hJNK2 IC50 = 40 nM; hJNK3 IC50 = 90 nM |
| Quantified Difference | 2-(4-Formylphenoxy)acetonitrile is 3-fold more potent against hJNK3 than hJNK1; SP600125 is 2.25-fold less potent against hJNK3 than hJNK1. |
| Conditions | In vitro kinase assay with recombinant human JNK isoforms; ATP concentration not specified. |
Why This Matters
Procurement of a compound with sub-100 nM hJNK3 potency and a distinct isoform profile is essential for researchers aiming to validate JNK3-specific hypotheses in disease models.
